2,4-Dibromo-6-(tert-butyl)aniline
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Overview
Description
2,4-Dibromo-6-(tert-butyl)aniline is an organic compound with the molecular formula C10H13Br2N It is a derivative of aniline, where two bromine atoms are substituted at the 2 and 4 positions, and a tert-butyl group is substituted at the 6 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-(tert-butyl)aniline typically involves the bromination of 6-(tert-butyl)aniline. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-6-(tert-butyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed:
Substitution Products: Formation of substituted anilines.
Oxidation Products: Formation of nitro or nitroso derivatives.
Reduction Products: Formation of amines.
Coupling Products: Formation of biaryl compounds.
Scientific Research Applications
2,4-Dibromo-6-(tert-butyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-(tert-butyl)aniline involves its interaction with specific molecular targets. The bromine atoms and tert-butyl group influence its reactivity and binding affinity to various biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2,4-Dibromoaniline: Similar structure but lacks the tert-butyl group.
2-tert-Butylaniline: Similar structure but lacks the bromine atoms.
4-tert-Butylaniline: Similar structure but lacks the bromine atoms at the 2 and 4 positions.
Uniqueness: 2,4-Dibromo-6-(tert-butyl)aniline is unique due to the presence of both bromine atoms and the tert-butyl group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2,4-dibromo-6-tert-butylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br2N/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5H,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSNBOTYWWDTTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)Br)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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